1,3-Dibromo-2-(propan-2-yl)benzene
Description
1,3-Dibromo-2-(propan-2-yl)benzene is a brominated aromatic compound featuring two bromine atoms at the 1- and 3-positions of the benzene ring and an isopropyl group at the 2-position. Brominated aromatics are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of bromine as a leaving group . The isopropyl group, being electron-donating, may influence the compound’s electronic profile, solubility, and steric hindrance, affecting its reactivity in substitution or metal-catalyzed reactions .
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,3-dibromo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI Key |
RUWQXQVGRJYFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(propan-2-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(propan-2-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl group undergoes oxidative cleavage to form ketones or acids. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1,3-Dibromo-2-(propan-2-yl)benzene and related brominated benzene derivatives:
Biological Activity
1,3-Dibromo-2-(propan-2-yl)benzene, also known as 1,3-dibromopropan-2-ylbenzene, is a brominated aromatic compound with potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and environmental sciences.
- Molecular Formula : C9H10Br2
- Molecular Weight : 292.99 g/mol
- Density : 1.7 g/cm³
- Boiling Point : Approximately 254°C
- Melting Point : 65-68°C
Biological Activity Overview
Research indicates that halogenated compounds, including dibromobenzenes, exhibit various biological activities such as antibacterial, antifungal, and cytotoxic effects. Below is a summary of the biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that brominated compounds can possess significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A related study indicated that certain dibrominated compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
| Bacterial Species | MIC (µg/mL) | Gram Stain | Morphology |
|---|---|---|---|
| Staphylococcus aureus | 3.9 | Positive | Spherical |
| Achromobacter xylosoxidans | 3.9 | Negative | Rod-shaped |
| Escherichia coli | Not active | Negative | Rod-shaped |
Cytotoxicity
Research has indicated that dibrominated compounds can exhibit cytotoxic effects on cancer cells. For instance:
- In a bioassay involving various cancer cell lines, dibrominated compounds showed IC50 values ranging from 10 to 20 µM, indicating a moderate level of cytotoxicity .
Case Studies
- Cytotoxicity Assay : In a study focusing on the synthesis and evaluation of dibrominated derivatives, it was found that certain derivatives exhibited selective cytotoxicity against KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) cell lines with IC50 values of 10.72 µM and 9.91 µM respectively .
- Environmental Impact : A study highlighted the potential environmental hazards posed by brominated compounds, including their persistence in the environment and potential toxicity to aquatic organisms . This raises concerns regarding the ecological impact of using such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
